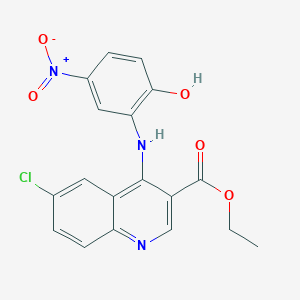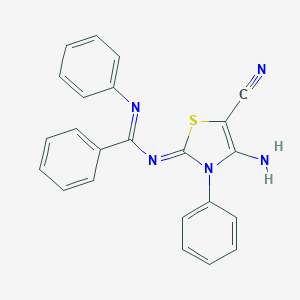
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide, also known as CT99021, is a small molecule inhibitor that has gained significant attention in the scientific research community. It is widely used in the study of various biological processes and diseases, including cancer, diabetes, and neurodegenerative disorders.
Mechanism of Action
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide inhibits GSK-3 by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates and modulates various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. The inhibition of GSK-3 by N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has been shown to have various effects, including the promotion of cell survival, the induction of cell differentiation, and the inhibition of cell proliferation.
Biochemical and Physiological Effects:
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has been shown to have various biochemical and physiological effects in different biological systems. In cancer cells, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide can inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In diabetes, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide can improve insulin sensitivity and glucose metabolism. In neurodegenerative disorders, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide can promote neuronal survival and inhibit neuroinflammation.
Advantages and Limitations for Lab Experiments
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has several advantages for lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and inhibit GSK-3 activity. It is also relatively stable and can be stored for extended periods. However, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has some limitations, including its potential off-target effects, which can affect the interpretation of experimental results. Additionally, the optimal concentration and duration of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide treatment may vary depending on the experimental system and the specific biological process under investigation.
Future Directions
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has significant potential for future research in various areas, including cancer, diabetes, and neurodegenerative disorders. Some of the possible future directions include:
1. Investigating the role of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide in the regulation of the immune system and inflammation.
2. Developing more specific and potent GSK-3 inhibitors based on the structure of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide.
3. Investigating the potential of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders.
4. Investigating the potential of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide in combination with other drugs or therapies to enhance their efficacy.
5. Investigating the potential of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide as a tool for stem cell research and regenerative medicine.
In conclusion, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide is a small molecule inhibitor that has significant potential for scientific research in various biological processes and diseases. Its inhibition of GSK-3 has been shown to modulate various signaling pathways and have various biochemical and physiological effects. While N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has some limitations, it remains a valuable tool for investigating the role of GSK-3 in different biological systems. Future research on N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide is likely to provide valuable insights into the regulation of cellular processes and the development of novel therapeutic strategies.
Synthesis Methods
The synthesis of N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide involves a series of chemical reactions that result in the formation of a thiazole ring and an imidazole ring. The detailed synthesis method is beyond the scope of this paper, but it has been extensively described in the literature. The final product is a white crystalline powder with a molecular weight of 381.44 g/mol.
Scientific Research Applications
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide has been widely used in scientific research to investigate various biological processes and diseases. It has been shown to inhibit glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase that plays a crucial role in multiple signaling pathways. By inhibiting GSK-3, N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide can modulate various cellular processes, including cell growth, differentiation, apoptosis, and metabolism.
properties
Product Name |
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N'-phenylbenzenecarboximidamide |
|---|---|
Molecular Formula |
C23H17N5S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-amino-5-cyano-3-phenyl-1,3-thiazol-2-ylidene)-N//'-phenylbenzenecarboximidamide |
InChI |
InChI=1S/C23H17N5S/c24-16-20-21(25)28(19-14-8-3-9-15-19)23(29-20)27-22(17-10-4-1-5-11-17)26-18-12-6-2-7-13-18/h1-15H,25H2 |
InChI Key |
NZSHYUJYQGYHFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N=C3N(C(=C(S3)C#N)N)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)N=C3N(C(=C(S3)C#N)N)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl-6-(5-{3-nitrophenyl}-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B254693.png)
![N-(4-[4-(1-azepanylsulfonyl)phenyl]-3-(3-methoxypropyl)-1,3-thiazol-2(3H)-ylidene)-N-(4-methylphenyl)amine](/img/structure/B254700.png)
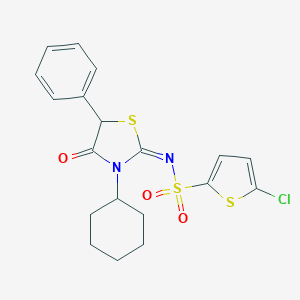
![N-[6-(1-pyrrolidinylsulfonyl)-1,3-benzothiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B254702.png)
![N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-3-(dimethylamino)benzamide](/img/structure/B254704.png)
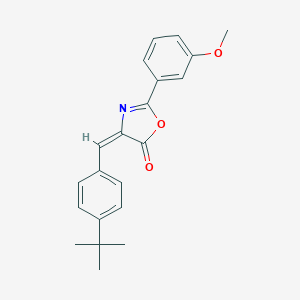
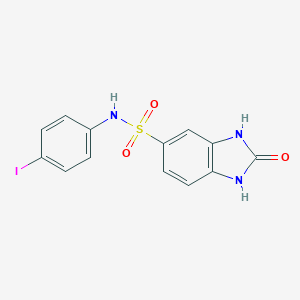
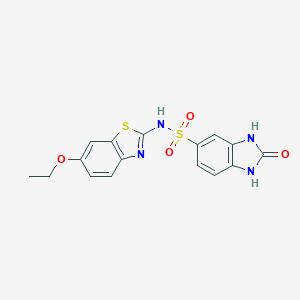
![2,2-dimethyl-N-{3-[1-(2-methylprop-2-enyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B254714.png)
![Methyl 4-[2-(2-chlorobenzyl)-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B254719.png)
![3-methyl-N-({2-[(4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)butanamide](/img/structure/B254723.png)
![7-Bromo-2-[3-(dimethylamino)propyl]-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B254724.png)
![3-(2-Ethoxyphenyl)-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B254729.png)
